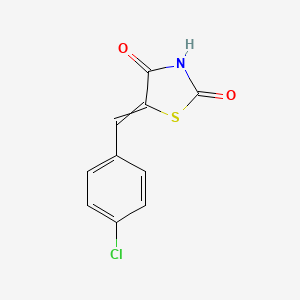

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

Description

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTGINRZTJUWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidinedione with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

Applications De Recherche Scientifique

Antifungal Activity

Mechanism of Action

Recent studies have demonstrated that 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione exhibits significant antifungal properties. The compound disrupts the cell wall integrity of fungi, leading to morphological changes in organisms such as Candida spp. and dermatophytes. The mechanism involves interference with glucose transport within fungal cells, indicating a novel action pathway distinct from traditional antifungal agents .

Case Study: Mycosidine

A notable application is the development of Mycosidine, a topical antifungal drug derived from similar thiazolidine structures. This compound was approved for treating skin infections caused by dermatophytes and yeasts, showcasing the clinical relevance of TZD derivatives .

Anticancer Properties

Targeting Cancer Pathways

this compound has shown promise in cancer therapy by influencing cell cycle regulation and apoptosis. It interacts with key biological targets such as protein tyrosine phosphatases and tumor necrosis factor pathways, which are crucial in cancer progression .

Research Findings

In vitro studies indicate that TZD derivatives can induce apoptosis in cancer cells while inhibiting angiogenesis—a critical process for tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating their potential as selective modulators in cancer treatment .

Antidiabetic Applications

PPAR-γ Modulation

The compound acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is pivotal in glucose metabolism and insulin sensitivity. Unlike full agonists that may cause weight gain or cardiovascular issues, this compound retains antidiabetic efficacy while minimizing side effects .

In Vivo Studies

In vivo evaluations have confirmed the antidiabetic potential of synthesized derivatives of this compound using rodent models. These studies highlight the compound's ability to lower blood glucose levels effectively while maintaining a favorable safety profile .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies reveal that this compound exhibits significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Data Summary Table

Mécanisme D'action

The mechanism of action of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The presence of the 4-chlorobenzylidene group enhances its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on the Benzylidene Ring

The benzylidene substituent at the 5-position of the TZD core is critical for biological activity. Key analogues and their properties are compared below:

Key Findings :

- Electron-Withdrawing Groups (EWG): Chloro (Cl) and nitro (NO₂) substituents enhance PPARγ binding affinity and metabolic stability due to increased lipophilicity and optimized receptor interactions .

- Electron-Donating Groups (EDG) : Methoxy (OCH₃) reduces PPARγ activation but improves aqueous solubility, affecting bioavailability .

Modifications to the TZD Core

Structural variations beyond the benzylidene ring also impact activity:

Lupeol-TZD Conjugates

Lupeol derivatives conjugated with CBT (e.g., 12b in ) exhibit dual anticancer and antidiabetic effects. Compared to fluoro (12a ) and methyl (12c ) analogues, 12b (4-Cl) shows:

- Higher melting point (182.9–184.8°C vs. 176.7–178.6°C for 12a ).

- Enhanced cytotoxicity in cancer cells, attributed to chloro’s lipophilic nature improving membrane penetration .

Semicarbazide and Carbamate Derivatives

Modification of the TZD’s 3-position (e.g., semicarbazide derivatives in ) alters selectivity:

- 5-[(2-Hydroxy)-naphthylidene]-3-(N-semicarbazide)-TZD : Shows PPARγ-independent cyclin D1 repression, a mechanism distinct from CBT’s PPARγ-dependent effects .

Activité Biologique

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione (CBTD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for CBTD is , featuring a thiazolidine ring substituted with a 4-chlorobenzylidene group. The compound's structure contributes to its reactivity and biological interactions.

Antifungal Activity

CBTD has shown promising antifungal properties. Research indicates that it disrupts the cell wall of fungi, leading to morphological changes in yeast cells such as Candida spp. This mechanism suggests a novel approach to antifungal therapy, potentially reducing reliance on traditional antifungal agents .

Anticancer Properties

Thiazolidinediones, including CBTD, have been investigated for their anticancer effects. Studies demonstrate that CBTD can induce apoptosis in cancer cells through various signaling pathways. Specifically, it has been shown to inhibit tumor angiogenesis and modulate the cell cycle, making it a candidate for cancer treatment .

Biological Activities

The biological activities of CBTD extend beyond antifungal and anticancer effects:

- Antidiabetic Effects : CBTD has been linked to improved insulin sensitivity and glucose uptake in cellular models, making it a potential agent for managing diabetes .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells .

- Antimicrobial Effects : In addition to its antifungal properties, CBTD has shown activity against various bacterial strains, suggesting broad-spectrum antimicrobial potential .

Case Studies and Experimental Data

- Antifungal Evaluation : In vitro studies revealed that CBTD exhibited both fungistatic and fungicidal activity against dermatophytes and yeasts. The compound's efficacy was linked to its ability to interfere with glucose transport in fungal cells .

- Anticancer Studies : In experimental models using human cancer cell lines (e.g., HeLa), CBTD demonstrated significant antiproliferative effects with IC50 values lower than conventional chemotherapeutics like irinotecan. The compound induced apoptosis through both intrinsic and extrinsic pathways .

- Toxicity Assessments : Acute oral toxicity studies conducted on Swiss albino mice indicated that CBTD is relatively safe at lower doses but requires careful dosage management due to potential adverse effects at higher concentrations .

Data Summary

Q & A

Q. What synthetic methods are commonly used to prepare 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and 4-chlorobenzaldehyde. Microwave-assisted synthesis (200 W, 2–4 min in acetonitrile with K₂CO₃) significantly enhances reaction efficiency, achieving yields >85% with reduced side products . Traditional reflux methods (e.g., in acetic acid/DMF) require longer reaction times (2–6 hours) and may yield ~70–75% purity, necessitating recrystallization (ethanol or DMF-acetic acid mixtures) for purification . Key factors influencing purity include stoichiometric ratios of reactants, solvent choice, and post-synthetic workup.

Q. How is structural characterization of this compound performed, and what spectral markers are critical for confirming its configuration?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The benzylidene proton (CH=N) appears as a singlet at δ 7.83–8.20 ppm. Aromatic protons (ArH) resonate as multiplets at δ 7.25–7.44 ppm, while the CH₂ group (if present in derivatives) shows a singlet at δ 4.89 ppm .

- ¹³C NMR: The carbonyl carbons (C2 and C4 of the thiazolidinedione ring) appear at δ 167–175 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) confirm the core structure .

- X-ray Crystallography: Used to resolve Z/E isomerism; the Z-configuration is dominant due to steric and electronic stabilization .

Q. What in vitro assays are recommended for initial screening of antidiabetic activity for this compound?

Methodological Answer:

- PPAR-γ Binding Assays: Use luciferase reporter gene assays in HEK293 cells transfected with PPAR-γ plasmids to measure agonist activity. Troglitazone (EC₅₀ ~100 nM) is a common positive control .

- PTP 1B Inhibition: Enzyme inhibition is assessed via colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate. IC₅₀ values <10 µM indicate potential insulin sensitization .

- Glucose Uptake Assays: Differentiated 3T3-L1 adipocytes treated with the compound (10–100 µM) are exposed to radiolabeled 2-deoxyglucose to quantify insulin-mimetic activity .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the 4-chlorophenyl group shows high electron-withdrawing potential, enhancing PPAR-γ binding .

- Molecular Docking (AutoDock Vina): Dock derivatives into PPAR-γ’s ligand-binding domain (PDB: 2PRG). Key interactions include hydrogen bonds with Ser289, His323, and hydrophobic contacts with Phe264 .

- QSAR Studies: Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups at the benzylidene position) with activity. Derivatives with morpholinomethyl substituents show improved solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Methodological Answer:

- Isomer-Specific Analysis: Use chiral HPLC or circular dichroism to separate Z/E isomers. The Z-configuration is critical for PPAR-γ agonism, as E-isomers exhibit >50% reduced activity .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with short half-lives (<30 min) may show inconsistent in vivo results despite potent in vitro activity .

- Target Selectivity Profiling: Screen against PPAR-α/δ isoforms to rule off-target effects. For example, 5-(4-Fluorobenzylidene) analogs show cross-reactivity with PPAR-α, complicating data interpretation .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the 3-position to enhance oral absorption. Mannich base derivatives (e.g., 3-morpholinomethyl) demonstrate 2-fold higher bioavailability in rat models .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release. In vivo studies show a 40% reduction in plasma glucose levels over 72 hours post-administration .

- Metabolite Identification: Use LC-MS/MS to track major metabolites. Hydroxylation at the 4-chlorophenyl ring or thiazolidinedione ring opening are common metabolic pathways requiring structural blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.